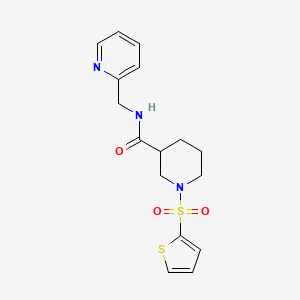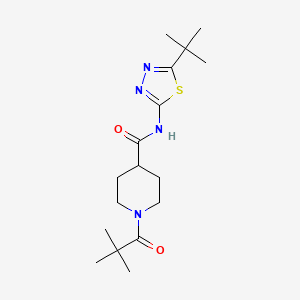![molecular formula C13H15N3O2 B4726550 N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide](/img/structure/B4726550.png)
N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide
Vue d'ensemble
Description
N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide, also known as IPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. IPH is a prodrug that is metabolized in vivo to release the active compound, 2-(1H-indol-1-yl)acetic acid hydrazide (IAAH), which has been shown to have anticancer, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation research has shown that this compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In models of Parkinson's disease, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different models of research. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In models of Parkinson's disease, this compound has been shown to increase levels of BDNF and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide has several advantages for lab experiments, including its low toxicity and ability to be easily synthesized. However, one limitation is that this compound is a prodrug that requires in vivo metabolism to release the active compound, IAAH. This can make it difficult to study the effects of this compound directly in vitro.
Orientations Futures
There are several future directions for N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide research. In cancer research, further studies are needed to determine the optimal dosing and delivery methods for this compound to maximize its anticancer effects. In inflammation research, more studies are needed to determine the specific mechanisms of this compound's anti-inflammatory effects. Additionally, further studies are needed to investigate the potential neuroprotective effects of this compound in other models of neurodegenerative disease. Finally, the development of new this compound analogs with improved pharmacokinetic properties may lead to more effective therapeutic agents.
Applications De Recherche Scientifique
N'-[2-(1H-indol-1-yl)acetyl]propanohydrazide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects in models of Parkinson's disease.
Propriétés
IUPAC Name |
N'-(2-indol-1-ylacetyl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)14-15-13(18)9-16-8-7-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQNNUNFSHRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CN1C=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4726467.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4726468.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4726475.png)
![N-(3-methylphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4726482.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B4726487.png)
![2-(2-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4726496.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4726511.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4726526.png)
![3-[(3,4-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4726527.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B4726535.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methyl-3-furamide](/img/structure/B4726539.png)
![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4726547.png)